1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

mGluR1 antagonist metabotropic glutamate receptor GPCR allosteric modulation

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one (CAS 1396686-83-1) is a synthetic small molecule belonging to the N-arylpiperazine class, specifically a piperazinylpyrimidine derivative bearing a 3-(phenylthio)propan-1-one side chain. With a molecular formula of C18H22N4OS and a molecular weight of 342.47 g/mol, it complies with Lipinski's Rule of Five (logP ≈ 3.82–4.24; TPSA ≈ 50.16 Ų), indicating drug-like physicochemical properties.

Molecular Formula C18H22N4OS
Molecular Weight 342.46
CAS No. 1396686-83-1
Cat. No. B2422175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one
CAS1396686-83-1
Molecular FormulaC18H22N4OS
Molecular Weight342.46
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C18H22N4OS/c1-15-13-17(20-14-19-15)21-8-10-22(11-9-21)18(23)7-12-24-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3
InChIKeyFZWDFWQXVLUVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one (CAS 1396686-83-1): Compound Identity and Research Classification


1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one (CAS 1396686-83-1) is a synthetic small molecule belonging to the N-arylpiperazine class, specifically a piperazinylpyrimidine derivative bearing a 3-(phenylthio)propan-1-one side chain . With a molecular formula of C18H22N4OS and a molecular weight of 342.47 g/mol, it complies with Lipinski's Rule of Five (logP ≈ 3.82–4.24; TPSA ≈ 50.16 Ų), indicating drug-like physicochemical properties [1]. The compound is catalogued in the ZINC database (ZINC13676128) and has annotated bioactivity data in ChEMBL, primarily associated with metabotropic glutamate receptor 1 (mGluR1) [2]. It is currently offered by multiple chemical vendors as a research-grade building block for medicinal chemistry and biological screening applications.

Why Generic Piperazinylpyrimidine Substitution Fails: Structural Differentiation of CAS 1396686-83-1


Piperazinylpyrimidine derivatives constitute a large and pharmacologically diverse compound class, with members exhibiting divergent target engagement profiles depending on subtle variations in the substitution pattern on the piperazine and pyrimidine rings [1]. CAS 1396686-83-1 incorporates a 6-methylpyrimidin-4-yl group coupled to a 3-(phenylthio)propan-1-one linker—a specific structural combination that distinguishes it from other piperazinylpyrimidines such as PF-4708671 (an S6K1 inhibitor with Ki = 20 nM) or the CCR4 antagonist series [2]. The phenylthio moiety introduces a sulfur-containing hydrophobic element that influences both target binding conformation and physicochemical properties, while the propanone linker provides rotational flexibility absent in directly coupled aryl-piperazine analogs. Substitution with a generic piperazinylpyrimidine building block lacking this precise substitution pattern cannot reproduce the target engagement profile documented for this compound, as confirmed by its distinct mGluR1 binding affinity in ChEMBL-curated assays [3].

Quantitative Differentiation Evidence for 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one (CAS 1396686-83-1)


mGluR1 Binding Affinity: CAS 1396686-83-1 vs. YM 298198

CAS 1396686-83-1 binds to metabotropic glutamate receptor 1 (mGluR1) with a pKi of 6.89, corresponding to a Ki of approximately 129 nM, as measured across both rat and human orthologs in ChEMBL-curated assays [1]. In comparison, YM 298198—a well-characterized non-competitive mGluR1 antagonist with the same molecular formula (C18H22N4OS) but a structurally distinct thiazolo-benzimidazole scaffold—exhibits a Ki of 19 nM at mGluR1, representing a 6.8-fold higher affinity . This affinity difference reflects the distinct chemotypes and binding modes: YM 298198 occupies a known allosteric pocket within the seven-transmembrane domain, while CAS 1396686-83-1, a piperazinylpyrimidine, may engage a different or overlapping allosteric site, potentially offering divergent functional selectivity profiles .

mGluR1 antagonist metabotropic glutamate receptor GPCR allosteric modulation neurological disorders

Structural Scaffold Differentiation: Phenylthio-Propanone Linker vs. Direct Aryl-Piperazine Coupling

CAS 1396686-83-1 features a 3-(phenylthio)propan-1-one linker connecting the piperazine nitrogen to a terminal phenyl group, introducing an ethylene bridge and a thioether moiety between the piperazinylpyrimidine core and the aromatic terminus . This contrasts with the majority of piperazinylpyrimidine kinase inhibitors (e.g., compounds 4, 15, and 16 from Shallal et al., 2011) and S6K1 inhibitor PF-4708671, which employ direct aromatic substitution or shorter linkers on the piperazine ring [1]. The propanone-thioether spacer increases the rotatable bond count to 4 (vs. 2–3 for directly coupled analogs), potentially enabling distinct conformational sampling and differential interactions with allosteric binding pockets [2]. The thioether sulfur atom also contributes to hydrogen bond acceptor capacity (HBA = 5), which may influence target residence time and selectivity.

scaffold hopping medicinal chemistry SAR chemical biology tool compounds piperazinylpyrimidine

Physicochemical Property Profile: Lipophilicity and CNS Drug-Likeness Assessment

CAS 1396686-83-1 exhibits a computed logP of approximately 3.82–4.24, placing it in a moderately lipophilic range that is consistent with CNS drug-like chemical space [1]. The compound's TPSA of 50.16 Ų falls below the generally accepted threshold of 60–70 Ų for favorable blood-brain barrier penetration, and its molecular weight of 342.47 g/mol is within the optimal range for CNS candidates [2]. In comparison, YM 298198 (MW 342.47, same formula) possesses a thiazolo-benzimidazole core with distinct hydrogen bonding capacity, while PF-4708671—a piperazinylpyrimidine with a different substitution pattern—has distinct ADME properties optimized for peripheral kinase inhibition [3]. The combination of moderate logP, low TPSA, and a single hydrogen bond donor in CAS 1396686-83-1 suggests potential CNS penetrance that may not be replicated by more polar or more lipophilic piperazinylpyrimidine analogs.

CNS drug-likeness physicochemical properties logP blood-brain barrier permeability ADME

Kinase Selectivity Context: Piperazinylpyrimidine Class-Level Selectivity Trends

The piperazinylpyrimidine scaffold has been characterized as a privileged kinase inhibitor motif. In a systematic kinase profiling study by Shallal et al. (2011), piperazinylpyrimidine derivatives including compounds 4 and 15 demonstrated selective inhibition of PDGFR family kinases, CK1, and RAF subfamily members, with compound 4 preferentially inhibiting oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. While CAS 1396686-83-1 has not been subjected to comprehensive kinase panel screening, its shared piperazinylpyrimidine core with the Shallal series and its distinct mGluR1 binding activity (pKi = 6.89) suggest a dual-target or target-shifted profile [2]. In contrast, PF-4708671—a structurally related piperazinylpyrimidine—shows >400-fold selectivity for S6K1 over S6K2 and >20-fold selectivity over MSK1, with little activity against 85 other kinases [3]. The unique substitution pattern of CAS 1396686-83-1 may confer a selectivity fingerprint distinct from both the Shallal kinase inhibitor series and the S6K1-targeting PF-4708671.

kinase profiling selectivity piperazinylpyrimidine PDGFR off-target screening

Recommended Application Scenarios for 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one (CAS 1396686-83-1)


mGluR1 Allosteric Modulator Screening and Pharmacological Tool Development

CAS 1396686-83-1 is best deployed as a screening hit follow-up compound or pharmacological tool in mGluR1-focused programs, where its documented pKi of 6.89 (Ki ≈ 129 nM) at both rat and human mGluR1 provides a quantifiable starting point for structure-activity relationship (SAR) exploration [1]. Its moderate affinity makes it suitable as a scaffold for hit-to-lead optimization rather than as a highly potent probe. Researchers comparing it head-to-head with YM 298198 (Ki = 19 nM) can investigate scaffold-dependent differences in allosteric modulation mechanism, functional selectivity (biased signaling), or off-target liability [2].

CNS Drug Discovery Programs Requiring Favorable Physicochemical Property Profiles

With a computed TPSA of 50.16 Ų, logP of 3.82–4.24, and a single hydrogen bond donor, CAS 1396686-83-1 falls within the property space empirically associated with successful CNS drugs [1]. This compound is suitable for CNS lead generation campaigns targeting neurological indications where mGluR1 modulation has therapeutic relevance—including pain, anxiety, and neurodegenerative disorders—provided that experimental confirmation of brain penetration (e.g., brain-to-plasma ratio, P-glycoprotein efflux ratio) is subsequently obtained [2].

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting GPCR Allosteric Sites

The unique 3-(phenylthio)propan-1-one linker coupled to the 6-methylpyrimidin-4-yl-piperazine core distinguishes CAS 1396686-83-1 from the majority of commercially available piperazinylpyrimidines [1]. This structural novelty positions it as a scaffold-hopping starting point for medicinal chemistry teams seeking to escape crowded IP space around established piperazinylpyrimidine kinase inhibitors (e.g., PF-4708671 and related S6K1 inhibitors) while retaining the privileged piperazine-pyrimidine pharmacophore for GPCR allosteric modulation [2].

Chemical Biology Probe for Investigating mGluR1 Signaling Networks

Given that CAS 1396686-83-1 has confirmed mGluR1 binding activity but lacks comprehensive selectivity profiling, it is well-suited for use in chemical biology experiments designed to map mGluR1-dependent signaling pathways when paired with appropriate controls [1]. In these applications, its moderate affinity (Ki ≈ 129 nM) may be advantageous for avoiding the supra-physiological receptor occupancy that can confound interpretation of high-affinity probes. Researchers should confirm selectivity against related mGluR subtypes (mGluR2–8) and other GPCRs before drawing mechanistic conclusions.

Quote Request

Request a Quote for 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.